molecular formula C22H21N5O3 B10939432 6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10939432
M. Wt: 403.4 g/mol
InChI Key: OKQMZMRZJCYYOG-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazolyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl, pyrazolyl, and methoxyphenyl groups through various chemical reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect various biological processes through its unique chemical structure.

Comparison with Similar Compounds

When compared to other similar compounds, 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Isoxazolo[5,4-b]pyridines: Compounds with similar core structures but different substituents.

    Cyclopropyl derivatives: Compounds containing the cyclopropyl group, which may have different biological activities.

    Pyrazolyl derivatives: Compounds with the pyrazolyl group, which are often studied for their potential pharmacological properties.

The uniqueness of 6-CYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-(3-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of these groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

6-cyclopropyl-N-(1,5-dimethylpyrazol-3-yl)-3-(3-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O3/c1-12-9-18(25-27(12)2)24-21(28)16-11-17(13-7-8-13)23-22-19(16)20(26-30-22)14-5-4-6-15(10-14)29-3/h4-6,9-11,13H,7-8H2,1-3H3,(H,24,25,28)

InChI Key

OKQMZMRZJCYYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5

Origin of Product

United States

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